molecular formula C16H16O B14131929 1-Ethenyl-2-(phenylmethoxymethyl)benzene CAS No. 31955-56-3

1-Ethenyl-2-(phenylmethoxymethyl)benzene

Katalognummer: B14131929
CAS-Nummer: 31955-56-3
Molekulargewicht: 224.30 g/mol
InChI-Schlüssel: SALMBLGPBZHQEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethenyl-2-(phenylmethoxymethyl)benzene, also known as 1-((Benzyloxy)methyl)-2-vinylbenzene, is an organic compound with the molecular formula C16H16O. It is a derivative of benzene, featuring an ethenyl group and a phenylmethoxymethyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Ethenyl-2-(phenylmethoxymethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 2-vinylbenzyl chloride with benzyl alcohol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

1-Ethenyl-2-(phenylmethoxymethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-Ethenyl-2-(phenylmethoxymethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be utilized in the study of biochemical pathways and interactions due to its structural similarity to certain biological molecules.

    Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, often involves this compound.

    Industry: It is employed in the production of polymers, resins, and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-ethenyl-2-(phenylmethoxymethyl)benzene involves its interaction with various molecular targets and pathways. The ethenyl group can participate in polymerization reactions, forming long chains or networks. The phenylmethoxymethyl group can influence the compound’s reactivity and binding affinity to specific targets, such as enzymes or receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Ethenyl-2-(phenylmethoxymethyl)benzene is unique due to the presence of both the ethenyl and phenylmethoxymethyl groups, which confer distinct reactivity and properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .

Eigenschaften

CAS-Nummer

31955-56-3

Molekularformel

C16H16O

Molekulargewicht

224.30 g/mol

IUPAC-Name

1-ethenyl-2-(phenylmethoxymethyl)benzene

InChI

InChI=1S/C16H16O/c1-2-15-10-6-7-11-16(15)13-17-12-14-8-4-3-5-9-14/h2-11H,1,12-13H2

InChI-Schlüssel

SALMBLGPBZHQEW-UHFFFAOYSA-N

Kanonische SMILES

C=CC1=CC=CC=C1COCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.